

# Spectroscopic Profile of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Technical Guide

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## Compound of Interest

Compound Name: (E)-Ethyl 4,4-dimethoxybut-2-enoate

Cat. No.: B046319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

## Chemical Structure and Properties

**(E)-Ethyl 4,4-dimethoxybut-2-enoate** CAS Number: 114736-25-3 Molecular Formula:

C<sub>8</sub>H<sub>14</sub>O<sub>4</sub> Molecular Weight: 174.19 g/mol

The structure combines an  $\alpha,\beta$ -unsaturated ester with a dimethyl acetal, functional groups that dictate its characteristic spectroscopic features.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.8-7.0	dd	1H	H-3
~6.0-6.2	d	1H	H-2
~4.8-5.0	d	1H	H-4
4.1-4.3	q	2H	$-\text{OCH}_2\text{CH}_3$
3.3-3.5	s	6H	$-\text{OCH}_3$
1.2-1.4	t	3H	$-\text{OCH}_2\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~166	C-1 ( $\text{C=O}$ )
~145	C-3
~122	C-2
~102	C-4
~60	$-\text{OCH}_2\text{CH}_3$
~53	$-\text{OCH}_3$
~14	$-\text{OCH}_2\text{CH}_3$

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980-2950	Medium	C-H stretch (alkane)
~1725	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (ester)
~1150, ~1070	Strong	C-O stretch (acetal)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Possible Fragment
174	Low	[M] <sup>+</sup>
143	Moderate	[M - OCH <sub>3</sub> ] <sup>+</sup>
115	High	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
75	Very High	[CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

While specific experimental procedures for the synthesis and analysis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** are not readily available in the literature, the following represents a standard approach that would be employed.

## General Synthesis

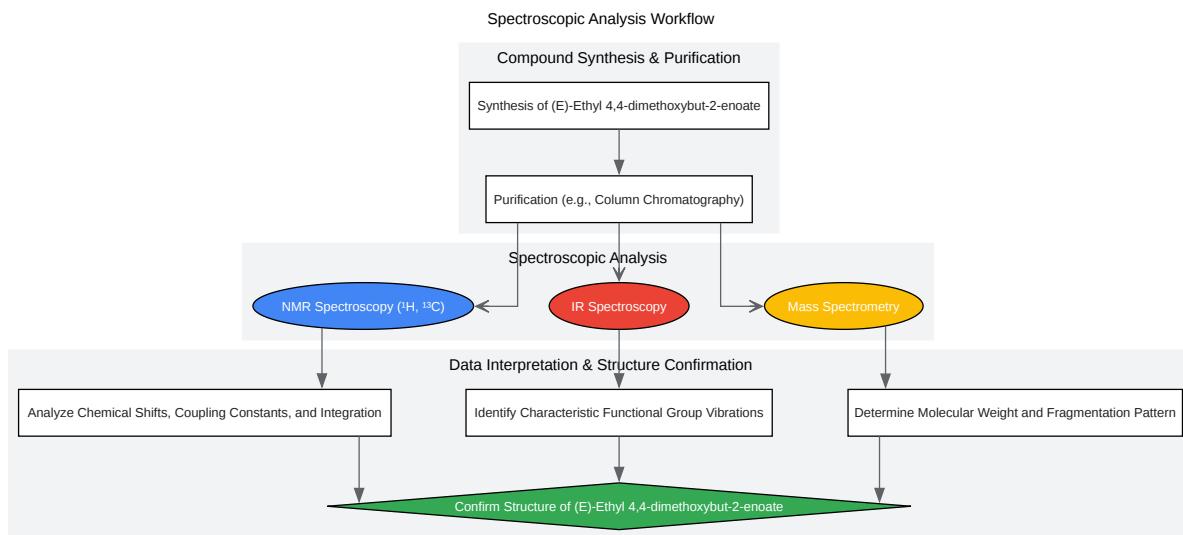
A plausible synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate phosphorus ylide with 2,2-dimethoxyacetaldehyde. The reaction would be carried out under an inert atmosphere in a suitable aprotic solvent such as tetrahydrofuran (THF). Purification of the crude product would typically be achieved by column chromatography on silica gel.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample would be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a salt plate (NaCl or KBr).
- Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via direct infusion or after separation by gas chromatography (GC).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. Researchers and scientists are encouraged to use this information as a starting point for their own experimental verification.

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